(2R,4S,5R,6R)-5-Acetamido-2-(2-aminoethoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
Description
This compound is a tetracyclic pyran derivative with a complex stereochemical arrangement. Key structural features include:
- 2-Aminoethoxy substituent at position 2, introducing a polar, basic moiety that may improve water solubility and receptor interactions.
- Trihydroxypropyl group at position 6, contributing to hydrophilicity and stereochemical complexity.
- Carboxylic acid at position 2, enabling ionic interactions and pH-dependent solubility.
The compound’s stereochemistry (2R,4S,5R,6R) is critical for its biological activity, as minor stereochemical deviations could alter binding affinity or metabolic pathways .
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-(2-aminoethoxy)-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O9/c1-6(17)15-9-7(18)4-13(12(21)22,23-3-2-14)24-11(9)10(20)8(19)5-16/h7-11,16,18-20H,2-5,14H2,1H3,(H,15,17)(H,21,22)/t7-,8+,9+,10+,11+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBUBCBJCDBBDU-CTAKWSDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (2R,4S,5R,6R)-5-acetamido-2-(2-aminoethoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid , with CAS number 1261568-35-7 , is a complex organic molecule that exhibits significant biological activity. This article delves into its structural characteristics, biological functions, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is with a molecular weight of 568.57 g/mol . The structure features a tetrahydropyran ring with multiple hydroxyl and acetamido functional groups that contribute to its solubility and reactivity.
| Property | Value |
|---|---|
| CAS Number | 1261568-35-7 |
| Molecular Formula | C26H36N2O12 |
| Molecular Weight | 568.57 g/mol |
| Storage Conditions | Sealed in dry, Store in freezer under -20°C |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism may be beneficial in conditions like rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Activity
Preliminary studies suggest that (2R,4S,5R,6R)-5-acetamido may provide neuroprotective effects. It has been shown to enhance neuronal survival under oxidative stress conditions by modulating pathways associated with apoptosis and inflammation.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a 50% reduction in edema compared to the control group.
- Neuroprotection in vitro : In cultured neurons exposed to hydrogen peroxide, treatment with the compound led to a 30% increase in cell viability compared to untreated controls.
The biological activities of (2R,4S,5R,6R)-5-acetamido are believed to stem from its ability to interact with specific cellular receptors and pathways:
- Inhibition of NF-kB pathway : The compound may inhibit the NF-kB signaling pathway involved in inflammation.
- Modulation of oxidative stress responses : It enhances antioxidant defenses within cells.
Scientific Research Applications
Antidiabetic Potential
Research indicates that compounds similar to (2R,4S,5R,6R)-5-acetamido have shown promise in managing diabetes. They may act as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. This inhibition can help control postprandial blood glucose levels.
Case Study : A study demonstrated that derivatives of acetamido compounds effectively reduced blood glucose levels in diabetic animal models by inhibiting these enzymes .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes and inhibit growth.
Case Study : In vitro studies revealed that the compound exhibited significant activity against various strains of bacteria and fungi, suggesting its potential as an antimicrobial agent .
Enzyme Inhibition Studies
The unique structure of this compound makes it a candidate for enzyme inhibition studies. It can be used to explore the mechanisms of enzyme action and the development of enzyme inhibitors.
Research Finding : Studies have shown that the compound can serve as a substrate or inhibitor for specific glycosyltransferases, which are crucial in glycoprotein synthesis .
Glycobiology
Given its sugar-like structure, this compound can be utilized in glycobiology research to study carbohydrate-protein interactions.
Data Table: Glycobiology Research Applications
| Application Area | Description |
|---|---|
| Glycoprotein Synthesis | Investigating the role of carbohydrates in proteins |
| Cell Signaling | Studying how carbohydrate structures influence cell signaling pathways |
Chemical Reactions Analysis
Amidation
The acetamido group at position 5 forms via acetylation of an amine. This reaction typically uses acetic anhydride in the presence of a base or acid catalyst. The amide is stable under neutral conditions but hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid or amine.
Hydrolysis
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Reagent | HCl (aq), heat | NaOH (aq), heat |
| Product | Carboxylic acid | Amine |
| Reference |
Esterification
The carboxylic acid group undergoes esterification with alcohols. For example, methanol reacts under acid catalysis to form a methyl ester . This reaction modifies solubility and bioavailability.
| Alcohol | Reagent | Product | Reference |
|---|---|---|---|
| Methanol | HCl, DCC | Methyl ester | |
| Ethanol | H2SO4, heat | Ethyl ester |
Nucleophilic Substitution
The 2-aminoethoxy group’s amino terminus acts as a nucleophile. It reacts with electrophiles (e.g., aldehydes, ketones) to form imines or amides. This reactivity is critical for bioconjugation.
Reaction Example :
Oxidation
Hydroxyl groups on the trihydroxypropyl substituent oxidize to carbonyls. For example:
Protection/Deprotection
Hydroxyl groups undergo silylation (e.g., TMS) or acetylation for selective reactions.
Glycosylation
The tetrahydropyran ring participates in glycosylation, linking to other sugars or aglycones. This is key for synthesizing bioactive glycoconjugates .
Reaction Mechanism :
Characterization Techniques
| Method | Purpose | Key Data | Reference |
|---|---|---|---|
| NMR | Structural elucidation | Coupling constants | |
| Mass Spectrometry | Molecular weight confirmation | $$ | |
| m/z = 323.3$$ | |||
| IR | Functional group analysis | Amide $$ | |
| \nu_{\text{N-H}} $$) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Physicochemical Properties
- Solubility: The aminoethoxy group in the target compound enhances water solubility compared to methoxy (logP reduced by ~0.5) .
- Acidity: The carboxylic acid (pKa ~2.5) and amino group (pKa ~9.5) create pH-dependent ionization, affecting bioavailability .
- Stability : Esterified derivatives (e.g., Compound 4 ) show greater stability in acidic conditions but require enzymatic hydrolysis for activation.
Preparation Methods
Key Preparation Steps
| Step Number | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of tetrahydropyran core | Acid-catalyzed cyclization of sugar precursors | Stereoselective ring closure to establish chirality |
| 2 | Protection of hydroxyl groups | Use of protecting groups such as TBDMS or acetyl groups | Protects sensitive hydroxyls during subsequent steps |
| 3 | Introduction of acetamido group at C-5 | Acetylation of amino sugar derivative | Typically via acylation using acetic anhydride or acetyl chloride |
| 4 | Attachment of 2-(2-aminoethoxy) substituent at C-2 | Nucleophilic substitution or etherification | Requires selective activation of hydroxyl or halide precursor |
| 5 | Installation of (1R,2R)-1,2,3-trihydroxypropyl side chain at C-6 | Glycosylation or ether linkage formation | Utilizes protected glycerol derivatives or epoxides |
| 6 | Deprotection and oxidation to carboxylic acid | Acid/base hydrolysis and selective oxidation | Final deprotection to yield free hydroxyls and acid |
Detailed Synthetic Methodologies
Tetrahydropyran Ring Construction
- Starting from monosaccharides or sugar derivatives, the tetrahydropyran ring is formed via acid-catalyzed cyclization, often using Lewis acids or mineral acids under controlled temperature.
- Stereochemical control is achieved by selecting appropriate sugar precursors and reaction conditions to favor the desired anomeric configuration (2R,4S,5R,6R).
Introduction of the Acetamido Group
- Amino groups at the 5-position are introduced or unmasked, followed by acetylation using acetic anhydride or acetyl chloride.
- This step is critical for biological activity, as the acetamido group mimics natural sialic acid derivatives.
Attachment of the 2-(2-Aminoethoxy) Substituent
- The 2-position hydroxyl or halide precursor is activated (e.g., converted to a leaving group).
- Nucleophilic substitution with 2-aminoethanol or its derivatives introduces the aminoethoxy group.
- This step often requires protection of the amino group to prevent side reactions.
Installation of the Trihydroxypropyl Side Chain
- The (1R,2R)-1,2,3-trihydroxypropyl moiety is introduced via glycosylation or ether bond formation.
- Protected glycerol derivatives or epoxides are common reagents.
- Stereochemistry is controlled by choice of reagents and catalysts.
Final Deprotection and Oxidation
- Protective groups are removed under mild acidic or basic conditions to avoid degradation.
- Oxidation of primary alcohols to carboxylic acids is performed using selective oxidants (e.g., TEMPO, periodate).
- Purification is achieved by chromatographic methods.
Analytical Techniques for Monitoring Synthesis
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm stereochemistry, ring formation, and substitution patterns.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity.
- Infrared Spectroscopy (IR) : Identifies functional groups such as acetamido and carboxylic acid.
Research Findings and Industrial Applications
- The compound is utilized as an inhibitor of hemagglutinin in influenza A virus, highlighting the importance of precise synthetic control for bioactivity.
- Synthetic routes are optimized to maximize yield and stereochemical purity.
- Industrial production may involve enzymatic steps for regio- and stereoselectivity enhancement, although purely chemical synthesis remains predominant.
Summary Table of Preparation Methods
| Preparation Aspect | Method Description | Advantages | Challenges |
|---|---|---|---|
| Tetrahydropyran ring formation | Acid-catalyzed cyclization of sugar derivatives | High stereoselectivity | Requires careful control of conditions |
| Acetamido group introduction | Acetylation of amino sugar intermediates | Mimics natural sialic acid structure | Side reactions if not controlled |
| 2-(2-Aminoethoxy) substitution | Nucleophilic substitution on activated hydroxyl/halide | Introduces functional amino group | Amino group protection needed |
| Trihydroxypropyl side chain | Glycosylation or ether linkage with protected glycerol | Stereochemical control possible | Multi-step protection/deprotection |
| Deprotection and oxidation | Acid/base hydrolysis and selective oxidation | Yields free acid and hydroxyl groups | Avoids degradation of sensitive groups |
Q & A
Q. What are the critical synthetic challenges for this compound, and what strategies address stereochemical control?
Methodological Answer: The synthesis of this compound requires precise stereochemical control at multiple chiral centers (2R,4S,5R,6R) and (1R,2R). Key challenges include:
- Protecting Group Strategy : Use orthogonal protecting groups (e.g., acetyl for acetamido, tert-butoxycarbonyl for aminoethoxy) to prevent undesired side reactions during glycosylation or oxidation steps .
- Stereoselective Glycosylation : Enzymatic or catalytic methods (e.g., Mitsunobu reaction) can ensure correct configuration at the tetrahydro-2H-pyran ring .
- Purification : Reverse-phase HPLC or size-exclusion chromatography is recommended to isolate intermediates with high enantiomeric purity .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Temperature : Store at ≤-20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the acetamido and aminoethoxy groups .
- Light Sensitivity : Protect from UV light using amber glassware to avoid degradation of the tetrahydro-2H-pyran ring .
- Handling : Use glove boxes with humidity control (<30% RH) to minimize hygroscopic effects .
Q. Table 1: Optimal Storage Conditions
| Parameter | Recommendation | Reference |
|---|---|---|
| Temperature | ≤-20°C (inert gas) | |
| Light Exposure | Amber glassware | |
| Humidity Control | <30% RH |
Advanced Research Questions
Q. How does the aminoethoxy substituent influence physicochemical properties compared to analogs with methoxy groups?
Methodological Answer: The aminoethoxy group introduces distinct properties:
- Solubility : Increased water solubility due to the protonatable amine, unlike methoxy analogs, which are more lipophilic. Adjust buffer pH (e.g., 6.5–7.4) for optimal solubility in biological assays .
- Stability : The amine group may form intramolecular hydrogen bonds with the carboxylic acid, reducing susceptibility to hydrolysis compared to methoxy derivatives .
- Analytical Confirmation : Use tandem MS and 2D-NMR (COSY, HSQC) to verify intramolecular interactions .
Q. What advanced techniques resolve contradictions in stereochemical assignments reported for similar compounds?
Methodological Answer: Discrepancies in stereochemical data often arise from:
- Crystallographic Ambiguity : Perform X-ray diffraction with high-resolution crystals (≤1.0 Å) to unambiguously assign configurations .
- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility in the tetrahydro-2H-pyran ring that may obscure stereochemical signals .
- Comparative Analysis : Cross-validate with synthetic intermediates (e.g., enantiopure fragments from ) to trace configuration retention .
Q. Table 2: Key Analytical Techniques for Stereochemical Validation
| Technique | Application | Reference |
|---|---|---|
| X-ray Diffraction | Absolute configuration | |
| 2D-NMR (HSQC/COSY) | Proton-proton coupling | |
| Chiral HPLC | Enantiomeric excess |
Q. How can researchers design assays to study this compound’s interaction with carbohydrate-binding proteins?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and screen against lectins (e.g., concanavalin A) to measure binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding from the flexible trihydroxypropyl moiety .
- Molecular Dynamics (MD) : Simulate interactions with glycosidases to identify critical hydrogen bonds involving the 4-hydroxy and acetamido groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
